![molecular formula C18H19N3OS B2925985 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide CAS No. 863593-94-6](/img/structure/B2925985.png)

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

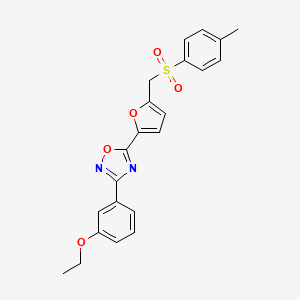

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide” was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Physical And Chemical Properties Analysis

“N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide” is a colorless solid with a melting point of 230–232 °C . The compound was characterized by 1H NMR (400 MHz, DMSO-d6) δ 9.56 (s, 1H), 8.63 (d, J = 2.2 Hz, 1H), 8.24–8.20 (m, 2H), 6.89 (d, J = 5.7 Hz, 1H), 4.02 (s, 3H), 3.92–3.80 (m, 8H), 3.13 (s, 3H) .科学的研究の応用

Antitumor and Antibacterial Applications

Thiazolo[3,2-a]pyrimidines, which are structurally similar to the compound , have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules . This suggests that the compound could potentially be used in these areas of medical treatment.

Antimalarial and Antiretroviral Applications

Thiazole analogs have been used as antimalarials and inhibitors of HIV reverse transcriptase . This indicates potential applications of the compound in the treatment of malaria and HIV.

Treatment of Depression

Thiazole analogs have also been used as antagonists of the 5-HT2 serotonin receptor, which is of potential interest for the treatment of depression .

Estrogen Receptor Ligands and Neuropeptides

Thiazole analogs can serve as estrogen receptor ligands and neuropeptides . This suggests potential applications in hormonal therapies and neurological treatments.

Inhibitors of Human Platelet Aggregation Factor and Urokinase

Thiazole analogs have been found to inhibit the aggregation factor of human platelets and urokinase . This suggests potential applications in the treatment of blood clotting disorders and certain types of cancer.

Pain Therapy Drugs

Thiazoles are involved in the development of pain therapy drugs . This suggests potential applications in the treatment of chronic pain conditions.

作用機序

Target of Action

The primary target of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide interacts with its target, PI3K, by inhibiting its activity. This compound has been reported to exhibit extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway.

Result of Action

The molecular and cellular effects of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide’s action primarily involve the inhibition of the PI3K/AKT/mTOR pathway. This can lead to reduced cell proliferation and increased apoptosis, which are beneficial effects in the context of cancer treatment .

特性

IUPAC Name |

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-3-4-7-16(22)20-15-11-13(9-8-12(15)2)17-21-14-6-5-10-19-18(14)23-17/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZZLUVHKAZAER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)